N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide
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Overview
Description
The compound “N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide” is a complex organic molecule that contains several functional groups. It has a furan ring, an oxadiazole ring, a methoxy group, and a naphthalene ring linked by a carboxamide group .
Synthesis Analysis
While the exact synthesis of this compound is not available, compounds with similar structures are often synthesized from furan-2-carboxylic acid hydrazide . The furan ring can be linked to the oxadiazole ring through a series of reactions involving carbon disulfide .Safety and Hazards
Mechanism of Action
Target of Action
A structurally similar compound, { [5- (5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid, is known to target the protein aldose reductase . Aldose reductase is an enzyme involved in the polyol pathway, and it plays a crucial role in several health conditions such as diabetes and its complications .
Mode of Action
Furan derivatives are known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas . The interaction of the compound with its targets and the resulting changes would depend on the specific target and the structural features of the compound.
Biochemical Pathways
Furan-containing compounds are known to interact with various biochemical pathways due to their diverse biological activities . The affected pathways and their downstream effects would depend on the specific target of the compound.
Result of Action
Furan derivatives are known to exhibit a wide range of advantageous biological and pharmacological characteristics . The specific effects would depend on the compound’s interaction with its target and the subsequent changes in cellular processes.
Biochemical Analysis
Biochemical Properties
It has been suggested that it targets the protein aldose reductase . Aldose reductase is an enzyme involved in the polyol pathway, a two-step process that converts glucose to sorbitol. The interaction between the compound and aldose reductase could potentially influence various biochemical reactions .
Molecular Mechanism
Properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c1-23-15-10-12-6-3-2-5-11(12)9-13(15)16(22)19-18-21-20-17(25-18)14-7-4-8-24-14/h2-10H,1H3,(H,19,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POFHIXDOMVHCER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NN=C(O3)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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